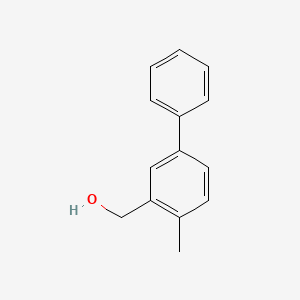
5-Phenyl-2-methylbenzylalcohol
Overview
Description
Benzyl alcohol is an aromatic alcohol with the formula C6H5CH2OH . It is a colorless liquid with a mild pleasant aromatic odor . It is useful as a solvent due to its polarity, low toxicity, and low vapor pressure . The phenyl group is based simply on benzene, with one H removed .
Synthesis Analysis
Benzyl alcohol is produced industrially from toluene via benzyl chloride, which is hydrolyzed . The synthesis of similar compounds involves examining related enzyme concentrations and the content of soluble sugar, soluble proteins, carbon ©, and nitrogen (N), as well as the C/N ratio .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using tools like MolView . The structural formula editor allows you to draw a molecule and convert it into a 3D model .Chemical Reactions Analysis
The chemical reactions of similar compounds can be analyzed using techniques like NMR . This can provide insights into the mechanism and kinetics of chemical reactions .Physical And Chemical Properties Analysis
Benzyl alcohol has moderate solubility in water (4 g/100 mL) and is miscible in alcohols and diethyl ether . The physical properties of similar compounds can be analyzed using high-throughput material research .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-5-phenylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-8-13(9-14(11)10-15)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTQLACXKNBOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

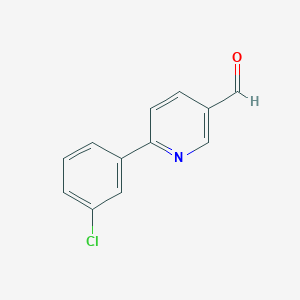
![Bicyclo[4.1.0]heptan-7-amine](/img/structure/B3299150.png)
![7-Oxabicyclo[2.2.1]heptan-2-ylmethanol](/img/structure/B3299155.png)


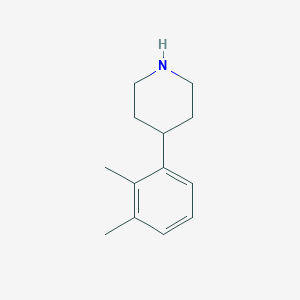
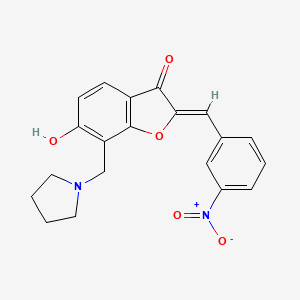
![N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B3299200.png)
![8-benzyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3299206.png)

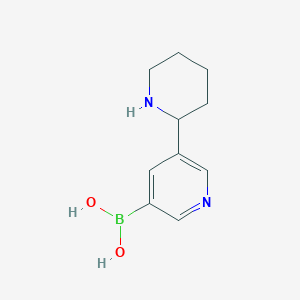


![4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B3299245.png)